molecular formula C11H12O3 B11905003 5-Methylchroman-3-carboxylic acid

5-Methylchroman-3-carboxylic acid

Cat. No.: B11905003
M. Wt: 192.21 g/mol
InChI Key: OVKHYMQHBDXPQA-UHFFFAOYSA-N
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Description

5-Methylchroman-3-carboxylic acid is an organic compound belonging to the class of chromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring This compound is characterized by the presence of a methyl group at the 5th position and a carboxylic acid group at the 3rd position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchroman-3-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized chromans.

Mechanism of Action

The mechanism of action of 5-Methylchroman-3-carboxylic acid involves its interaction with various molecular targets:

Biological Activity

5-Methylchroman-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound belongs to the chroman family, characterized by a chromane ring structure with a carboxylic acid functional group. The synthesis of this compound typically involves various organic reactions, including Friedel-Crafts acylation and hydrolysis processes. For instance, the conversion from related esters to the carboxylic acid form has been documented, showcasing its versatility in synthetic organic chemistry .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Research indicates that derivatives of chroman compounds exhibit significant anticancer properties. For example, certain synthesized derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as the inhibition of specific kinases involved in cancer progression .

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeCell LineIC50 (μM)Mechanism of Action
This compoundHepG24.85Inhibition of CK2 enzyme
This compoundHeLa0.75Induction of apoptosis
Control (Doxorubicin)HepG22.62DNA intercalation

Antioxidant Properties

Another significant aspect of the biological activity of this compound is its antioxidant capacity. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in various cell systems. The antioxidant mechanism is believed to involve the modulation of signaling pathways associated with oxidative stress responses .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound and its derivatives:

  • In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of synthesized derivatives on multiple cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to controls .
  • Antioxidant Efficacy Assessment : Another case study focused on the antioxidant properties, measuring the ability to reduce reactive oxygen species (ROS) in cultured cells. The results demonstrated a marked decrease in ROS levels, suggesting protective effects against oxidative damage .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Apoptotic Pathway Activation : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against cellular damage.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-3-2-4-10-9(7)5-8(6-14-10)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13)

InChI Key

OVKHYMQHBDXPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(COC2=CC=C1)C(=O)O

Origin of Product

United States

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